molecular formula C17H19NO2 B4025695 N-(3-acetylphenyl)tricyclo[3.2.1.02,4]octane-3-carboxamide

N-(3-acetylphenyl)tricyclo[3.2.1.02,4]octane-3-carboxamide

Cat. No.: B4025695
M. Wt: 269.34 g/mol
InChI Key: FTZBYDRQVPGGMJ-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)tricyclo[32102,4]octane-3-carboxamide is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)tricyclo[3.2.1.02,4]octane-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common method involves the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene, followed by regioselective cleavage of the resulting tricyclo[3.2.1.02,4]octan-3-one intermediate . The reaction conditions often require specific catalysts and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)tricyclo[3.2.1.02,4]octane-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can convert carbonyl groups to alcohols or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and specific catalysts to drive the reactions efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

N-(3-acetylphenyl)tricyclo[3.2.1.02,4]octane-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)tricyclo[3.2.1.02,4]octane-3-carboxamide involves its interaction with specific molecular targets. The compound’s tricyclic structure allows it to fit into binding sites of enzymes or receptors, modulating their activity. Pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-acetylphenyl)tricyclo[3.2.1.02,4]octane-3-carboxamide is unique due to its specific acetylphenyl substitution, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, binding affinity, and overall stability, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(3-acetylphenyl)tricyclo[3.2.1.02,4]octane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2/c1-9(19)10-3-2-4-13(8-10)18-17(20)16-14-11-5-6-12(7-11)15(14)16/h2-4,8,11-12,14-16H,5-7H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTZBYDRQVPGGMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2C3C2C4CCC3C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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